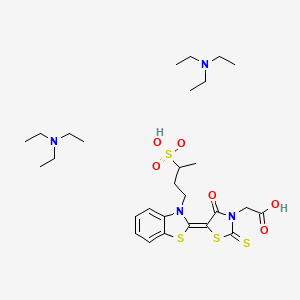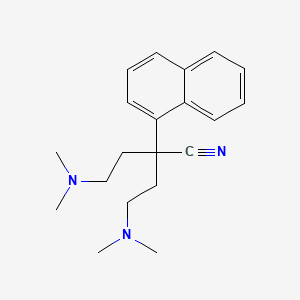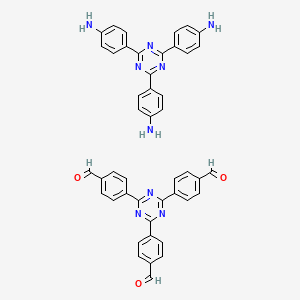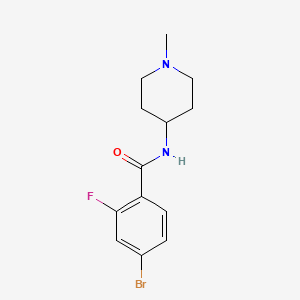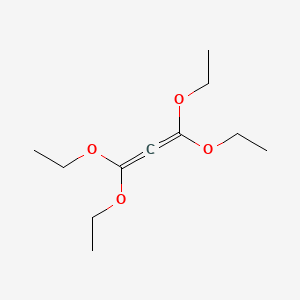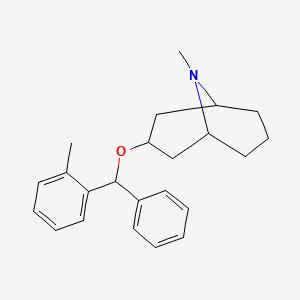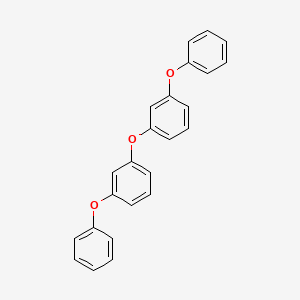
Bis(m-phenoxyphenyl)ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(m-phenoxyphenyl)ether, also known as 1,1’-oxybis(3-phenoxybenzene), is an organic compound with the molecular formula C24H18O3. It is characterized by two phenoxy groups attached to a central ether linkage. This compound is part of the polyphenyl ether family, known for their stability and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(m-phenoxyphenyl)ether can be synthesized through the Ullmann Ether Synthesis, which involves the reaction of an alkali-metal phenate with a halogenated benzene catalyzed by copper . This method is widely used for the preparation of polyphenyl ethers.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Ullmann Ether Synthesis due to its efficiency and scalability. The reaction conditions typically include high temperatures and the presence of a copper catalyst to facilitate the formation of the ether linkage .
Análisis De Reacciones Químicas
Types of Reactions: Bis(m-phenoxyphenyl)ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ether into corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenyl ethers .
Aplicaciones Científicas De Investigación
Bis(m-phenoxyphenyl)ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which bis(m-phenoxyphenyl)ether exerts its effects involves interactions with various molecular targets and pathways. Its phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. The central ether linkage provides flexibility, allowing the molecule to adopt different conformations and interact with diverse biological targets .
Comparación Con Compuestos Similares
Diphenyl ether:
Polyphenyl ethers: These compounds contain multiple phenyl rings connected by ether linkages and exhibit similar thermal stability and chemical resistance.
Uniqueness: Bis(m-phenoxyphenyl)ether is unique due to its specific substitution pattern and the presence of two phenoxy groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
748-30-1 |
|---|---|
Fórmula molecular |
C24H18O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-phenoxy-3-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H |
Clave InChI |
MVCITNPWSJQCBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


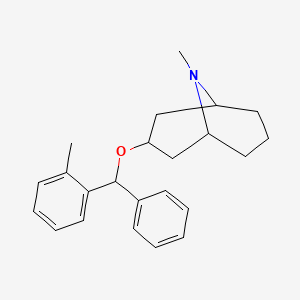
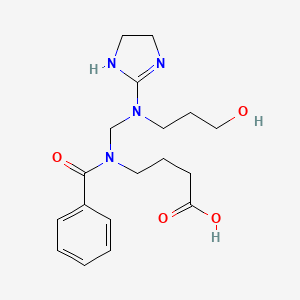

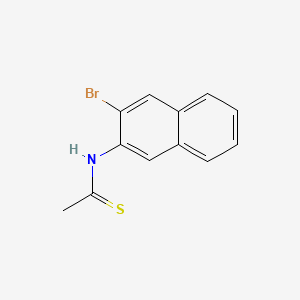
![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

